molecular formula C23H27N3O3 B10991130 [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10991130
M. Wt: 393.5 g/mol
InChI Key: XKCGALWDLLTMGR-UHFFFAOYSA-N
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Description

[1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone: is a complex organic compound that features both an indole and a piperazine moiety The indole structure is known for its presence in many bioactive molecules, while the piperazine ring is often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole and piperazine precursors. The indole derivative can be synthesized through Fischer indole synthesis, while the piperazine derivative can be prepared via nucleophilic substitution reactions. The final step involves coupling these two moieties under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The indole moiety can bind to various receptors, while the piperazine ring can enhance the binding affinity and selectivity. This dual interaction can modulate the activity of the receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [1-(2-methoxyethyl)-1H-indol-4-yl][4-(2-methoxyphenyl)piperazin-1-yl]methanone lies in its combined indole and piperazine structure, which allows for a wide range of biological activities and potential therapeutic applications. The presence of methoxy groups further enhances its chemical reactivity and potential for modification .

Properties

Molecular Formula

C23H27N3O3

Molecular Weight

393.5 g/mol

IUPAC Name

[1-(2-methoxyethyl)indol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H27N3O3/c1-28-17-16-24-11-10-18-19(6-5-8-20(18)24)23(27)26-14-12-25(13-15-26)21-7-3-4-9-22(21)29-2/h3-11H,12-17H2,1-2H3

InChI Key

XKCGALWDLLTMGR-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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